Partial Agonist Pharmacology vs. Full Agonist Comparators: Quantified Anabolic:Androgenic Ratio
ACP-105 is a partial agonist of the androgen receptor, whereas testosterone (natural ligand) and LGD-4033 are full agonists. This pharmacological distinction is quantified by the anabolic:androgenic ratio of 3.19:1, derived from the compound's reversal of ORX-induced atrophy in castrated male rats [1]. ACP-105 at 1 mg/kg/day produced a 67% reversal of levator ani muscle atrophy (anabolic effect) and only a 21% reversal of prostate atrophy (androgenic effect), compared to testosterone which achieved a 48% reversal in the prostate at a similar dose [1].
| Evidence Dimension | Anabolic:Androgenic Ratio |
|---|---|
| Target Compound Data | 3.19:1 (67% anabolic reversal / 21% androgenic reversal) |
| Comparator Or Baseline | Testosterone: ~1.4:1 (67% anabolic / 48% androgenic) [1]; LGD-4033: Full agonist (ratio not directly comparable) |
| Quantified Difference | ACP-105's ratio is 2.3× higher than testosterone in this model |
| Conditions | In vivo: Castrated male rats (ORX-induced atrophy model), 1 mg/kg/day oral administration |
Why This Matters
The higher anabolic:androgenic ratio indicates ACP-105 produces a more favorable separation of muscle anabolism from prostate androgenic stimulation compared to testosterone, a key metric for researchers investigating tissue-selective AR modulation.
- [1] Schlienger N, et al. Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators. J Med Chem. 2009 Nov 26;52(22):7186-91. View Source
